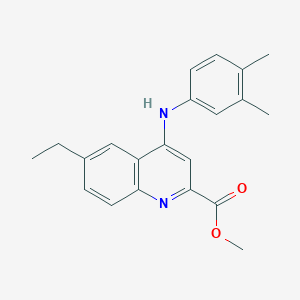

Methyl 4-((3,4-dimethylphenyl)amino)-6-ethylquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

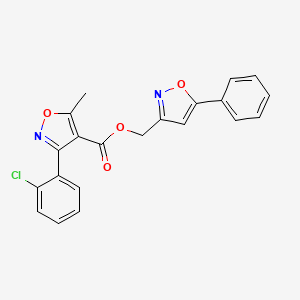

“Methyl 4-((3,4-dimethylphenyl)amino)-6-ethylquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also has an amino group attached to a dimethylphenyl group, and a carboxylate ester group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amino group and the carboxylate ester group are both reactive and could participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Coupling

This compound is potentially useful in the field of organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds and are widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The stability and reactivity of this compound could make it a valuable reagent or intermediate in creating complex organic molecules.

Medicinal Chemistry: Antiviral and Anti-HIV Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral and anti-HIV activities . As such, Methyl 4-((3,4-dimethylphenyl)amino)-6-ethylquinoline-2-carboxylate could be explored for its potential use in developing new antiviral drugs, especially against influenza and HIV.

Pharmacology: Therapeutic Agent Development

Quinazoline derivatives, which are structurally related to the compound, have shown promise as therapeutic agents in pharmacology . Research into Methyl 4-((3,4-dimethylphenyl)amino)-6-ethylquinoline-2-carboxylate could uncover new pharmacological applications, such as in the treatment of cancer or other diseases.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-(3,4-dimethylanilino)-6-ethylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-5-15-7-9-18-17(11-15)19(12-20(23-18)21(24)25-4)22-16-8-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHAQULQBBINQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2589715.png)

![(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2589718.png)

![2-[4-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2589722.png)

![2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2589729.png)